molecular formula C11H15ClN2O B1383981 N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride CAS No. 2060050-22-6

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride

Cat. No.: B1383981
CAS No.: 2060050-22-6
M. Wt: 226.7 g/mol
InChI Key: FLIZLWWITAKZHC-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Acetylation: The resulting tetrahydroisoquinoline is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: NaBH4, catalytic hydrogenation, LiAlH4.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted amides or other functional groups.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has shown biological activity against various pathogens and is being investigated for its potential use in treating infections.

  • Medicine: Research is ongoing to explore its therapeutic potential in neurodegenerative disorders and other medical conditions.

  • Industry: It is used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. Studies suggest that it may modulate neurotransmitter systems or inhibit enzymes involved in disease processes.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline: The parent compound without the acetamide group.

  • N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate: A related compound with a different functional group.

  • (1,2,3,4-tetrahydroisoquinolin-8-yl)methanol hydrochloride: Another derivative with a methanol group instead of acetamide.

Uniqueness: N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide hydrochloride is unique due to its specific acetamide group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11;/h2-4,12H,5-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIZLWWITAKZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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